6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole
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Overview
Description
6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 4th and 5th positions on the benzothiadiazole ring. Benzothiadiazoles are known for their electron-withdrawing properties, making them valuable in various chemical and industrial applications.
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that its target could be related to this process.
Mode of Action
The mode of action of 6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds have been used to lower the band gap of semiconducting materials , suggesting that it may influence electron transfer pathways.
Result of Action
Similar compounds have been used to introduce better electron affinity and further lower the band gap of semiconducting materials , suggesting that it may have similar effects.
Action Environment
It’s worth noting that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole typically involves the bromination of its parent compound, 4,5-dimethyl-2,1,3-benzothiadiazole. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as chloroform or carbon tetrachloride, and the mixture is heated to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination reaction is typically carried out under nitrogen atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiadiazoles depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Material Science: The compound is used in the development of conjugated polymers for high-performance electronic devices.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated benzothiadiazole with similar electronic properties.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A related compound with a more complex structure and higher electron deficiency.
Uniqueness
6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole is unique due to the presence of two methyl groups, which can influence its reactivity and solubility compared to other benzothiadiazoles. This makes it a valuable compound for specific applications in organic electronics and material science.
Properties
IUPAC Name |
6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-5(2)8-7(3-6(4)9)10-12-11-8/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQBGCGYACPACL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381766 |
Source
|
Record name | 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-24-7 |
Source
|
Record name | 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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